2-Phenyl-2-piperidin-1-ylacetaldehyde
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Overview
Description
2-Phenyl-2-piperidin-1-ylacetaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The compound’s structure consists of a piperidine ring attached to a phenyl group and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-piperidin-1-ylacetaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the reductive amination of benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-piperidin-1-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Phenyl-2-piperidin-1-ylacetic acid.
Reduction: 2-Phenyl-2-piperidin-1-ylethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-2-piperidin-1-ylacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-piperidin-1-ylacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperidine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Phenyl-2-piperidin-1-ylacetic acid: An oxidized form of 2-Phenyl-2-piperidin-1-ylacetaldehyde with different chemical properties.
2-Phenyl-2-piperidin-1-ylethanol:
Uniqueness
This compound is unique due to its combination of a piperidine ring, phenyl group, and aldehyde functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,11,13H,2,5-6,9-10H2 |
InChI Key |
FIYUKWDVNOJKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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